molecular formula C9H20Cl2N2O2 B1448405 4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride CAS No. 1461707-77-6

4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride

Cat. No. B1448405
M. Wt: 259.17 g/mol
InChI Key: PKURZTPJBZVFKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride” is a chemical compound with the CAS Number: 1461707-77-6 . It has a molecular weight of 259.18 and its IUPAC name is 4-(4-aminopiperidin-1-yl)butanoic acid dihydrochloride . It is used in scientific research and finds applications in drug synthesis, pharmaceutical development, and neurochemical studies.


Molecular Structure Analysis

The InChI code for “4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride” is 1S/C9H18N2O2.2ClH/c10-8-3-6-11(7-4-8)5-1-2-9(12)13;;/h8H,1-7,10H2,(H,12,13);2*1H . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

The compound is a powder and it’s stored at room temperature .

Scientific Research Applications

Sorption of Phenoxy Herbicides to Soil and Minerals

Research focusing on the sorption of phenoxy herbicides like 2,4-D to soil and minerals reveals insights into environmental behaviors of similar compounds. Such studies analyze soil parameters influencing herbicide sorption, highlighting the importance of soil organic matter and iron oxides as relevant sorbents. This could suggest potential environmental impact assessments for "4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride" if used as a herbicide or in related capacities (Werner, Garratt, & Pigott, 2012).

2,4-D Herbicide Toxicity and Mutagenicity

A scientometric review on the toxicity and mutagenicity of 2,4-D herbicide, widely used in agriculture, can provide a framework for evaluating similar compounds. Understanding global trends in research on herbicide toxicity could aid in assessing the ecological and health impacts of new chemicals introduced into environments (Zuanazzi, Ghisi, & Oliveira, 2020).

Biomass-Derived Levulinic Acid for Drug Synthesis

Levulinic acid, produced entirely from biomass, demonstrates the potential of biomass-derived compounds in synthesizing value-added chemicals, including pharmaceuticals. This showcases a pathway for "4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride" in drug synthesis, emphasizing cleaner reactions and reduced synthesis costs (Zhang et al., 2021).

Treatment of Wastewater from Pesticide Production

Studies on treating wastewater from pesticide production, containing toxic pollutants like 2,4-D, present methods that could be applied to the waste treatment of similar compounds. Biological processes and activated carbon are highlighted for their efficiency in removing pesticides, potentially applicable to "4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride" related wastes (Goodwin, Carra, Campo, & Soares, 2018).

Application in Biofuels

Research into the production and application of n-butanol as a biofuel illustrates the potential of chemical compounds in renewable energy sources. The comparative advantages of butanol over traditional fuels and other biofuels could guide research into the use of "4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride" in energy sectors (Jin, Yao, Liu, Lee, & Ji, 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(4-aminopiperidin-1-yl)butanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.2ClH/c10-8-3-6-11(7-4-8)5-1-2-9(12)13;;/h8H,1-7,10H2,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKURZTPJBZVFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCCC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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